1-Acetyl-1H-indol-3-yl acetate 1-Acetyl-1H-indol-3-yl acetate
Brand Name: Vulcanchem
CAS No.: 16800-67-2
VCID: VC21538485
InChI: InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3
SMILES: CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

1-Acetyl-1H-indol-3-yl acetate

CAS No.: 16800-67-2

Cat. No.: VC21538485

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-1H-indol-3-yl acetate - 16800-67-2

CAS No. 16800-67-2
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name (1-acetylindol-3-yl) acetate
Standard InChI InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Standard InChI Key DNVFBLDIZKYQPL-UHFFFAOYSA-N
SMILES CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Canonical SMILES CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C

Structural and Physical Properties

Chemical Structure and Formula

1-Acetyl-1H-indol-3-yl acetate consists of an indole core with specific functional groups attached. Based on data from related compounds, we can compile the following information:

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃Based on derivatives
Molecular WeightApproximately 217.22 g/molCalculated from formula
StructureIndole core with acetyl at N-1 and acetate at C-3Based on derivatives
AppearanceTypically a cream to light-colored solidInferred from derivatives

The compound features a bicyclic structure with a benzene ring fused to a pyrrole ring, characteristic of indoles. The acetyl group (-COCH₃) is attached to the nitrogen atom, while the acetate group (-OCOCH₃) is connected to the carbon at position 3 of the indole system.

Physical and Spectroscopic Properties

While the search results don't provide direct physical property measurements for the unsubstituted 1-acetyl-1H-indol-3-yl acetate, data from its derivatives suggests certain characteristics:

  • The compound is likely a crystalline solid at room temperature

  • It typically exhibits UV absorption characteristic of indole systems

  • NMR spectroscopy would show signals indicative of the acetyl and acetate methyl groups, as well as the aromatic protons of the indole system

  • Melting point would likely be in the range of 100-200°C, based on related derivatives

Synthesis Methodologies

Microwave-Assisted Synthesis

A significant advancement in the preparation of 1-acetyl-1H-indol-3-yl acetate and its derivatives has been the development of microwave-assisted synthesis methods. Parshotam et al. reported an efficient and rapid microwave-assisted synthesis that dramatically improved reaction times and yields .

The microwave-assisted synthesis follows this general pathway:

  • Preparation of 2-[(carboxymethyl)amino]benzoic acids as key intermediates

  • Reaction of these intermediates with acetic anhydride using triethylamine as the base

  • Microwave irradiation for just 1 minute at 80°C with initial power of 300 W

  • Isolation of the target compounds in yields ranging from 34-71%

This methodology represents a significant improvement over conventional heating methods, reducing reaction times from hours to minutes while maintaining good yields.

Traditional Synthesis Routes

Prior to the microwave-assisted method, several traditional approaches were used to synthesize 1-acetyl-1H-indol-3-yl acetate:

  • Synthesis from 2-chlorobenzoic acids through condensation with glycine to form 2-[(carboxymethyl)amino]benzoic acids, followed by cyclization using sodium acetate and acetic anhydride

  • Reaction of 2-amino-5-bromobenzoic acid with chloroacetic acid and Na₂CO₃ to produce 5-bromo-2-[(carboxymethyl)amino]benzoic acid, followed by ring closure using acetic anhydride and sodium acetate

  • Synthesis from anthranilic acids via reaction with ethyl glyoxylate, sodium cyanoborohydride, and acetic acid to produce 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid derivatives, followed by base hydrolysis and reaction with acetic anhydride and Na₂CO₃

Each of these traditional methods has limitations, including lengthy reaction times, multiple steps, and variable yields (5-68%) .

Comparison of Synthesis Methods

The following table compares the key aspects of different synthesis approaches:

Synthesis MethodReaction TimeTemperatureYield RangeAdvantagesLimitations
Microwave-assisted1 minute80°C34-71%Rapid, efficient, good yieldsRequires specialized equipment
Traditional (from 2-chlorobenzoic acids)HoursReflux conditions5-68%Accessible reagentsLengthy, variable yields
Lai et al. (microwave modification)Multiple irradiationsNot specifiedUp to 86%Good yieldsMultiple steps
Choi et al. (from anthranilic acids)HoursReflux conditionsNot specifiedGood for derivativesMultiple steps, lengthy

The microwave-assisted approach developed by Parshotam et al. offers significant advantages in terms of reaction time and procedural simplicity, making it the preferred method for rapid access to 1-acetyl-1H-indol-3-yl acetate and its derivatives .

Derivatives and Structure-Activity Relationships

Important Derivatives

Research has produced several important derivatives of 1-acetyl-1H-indol-3-yl acetate with varying substituents on the indole ring. Notable examples include:

  • 1-Acetyl-6-fluoro-1H-indol-3-yl acetate - A fluorinated derivative with potential for applications in medicinal chemistry due to the bioisosteric properties of fluorine

  • 1-Acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate - First reported by Parshotam et al., featuring a trifluoromethyl group that can enhance metabolic stability and lipophilicity

  • 1-Acetyl-7-methyl-1H-indol-3-yl acetate - Another novel derivative first reported in recent literature

  • 1-Acetyl-2-cyano-1H-indol-3-yl acetate - Contains a cyano group at the 2-position, which introduces new reactive possibilities

These derivatives expand the chemical space around the basic scaffold and provide opportunities for structure-activity relationship studies in various applications.

Synthetic Utility of Derivatives

The substituted variants of 1-acetyl-1H-indol-3-yl acetate exhibit different physical and chemical properties that can be exploited in various applications:

  • Halogenated derivatives (particularly fluorinated compounds) often show enhanced metabolic stability and altered pharmacokinetics

  • Electron-withdrawing groups like trifluoromethyl can modify the reactivity of the indole core

  • Methyl-substituted derivatives may exhibit altered solubility and crystal packing properties

  • Cyano-substituted derivatives introduce additional functionality for further synthetic transformations

Applications and Significance

Role in Synthetic Chemistry

A primary application of 1-acetyl-1H-indol-3-yl acetate is as a synthetic intermediate:

  • It serves as a precursor for the synthesis of indigo dyes and derivatives

  • The compound can undergo hydrolysis of the acetate group to yield indoxyl, which can dimerize to form indigo

  • Substituted derivatives enable access to a range of functionalized indigo compounds

The literature notes that oxidation of indoxyl derivatives leads to indigo formation, with specific examples mentioning that oxidation of 6,6'-dichloroindigo leads to a salmon precipitate, demonstrating the color-generating potential of these compounds .

Recent Research Advances

Synthetic Methodology Improvements

Recent research has focused on improving the synthetic access to 1-acetyl-1H-indol-3-yl acetate and its derivatives:

  • The microwave-assisted methodology reported by Parshotam et al. (2016) represents a significant advancement in terms of efficiency and reaction time

  • The successful synthesis of previously unreported derivatives such as 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-7-methyl-1H-indol-3-yl acetate expands the available chemical space

  • Optimization of reaction conditions, including the use of triethylamine as a base instead of traditional sodium acetate, has improved yields and reduced side reactions

Characterization Data

Recent studies have provided detailed characterization data for 1-acetyl-1H-indol-3-yl acetate derivatives. For example, Parshotam et al. reported the following spectroscopic data for 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate:

  • Melting point: 220-224°C

  • 1H NMR (CD3OD, 400 MHz): δ 4.07 (1H, s, CH2), 6.82 (1H, s, Ar-H), 6.86 (1H, d, J = 8.5 Hz, Ar-H), 8.07 (1H, d, J = 8.0 Hz, Ar-H)

  • 13C NMR (CD3OD, 100 MHz): δ 45.15, 108.86 (d, J 4.5 Hz), 111.99 (d, J 3.5 Hz), 115.0, 125.33 (d, J 271.5 Hz), 134.23, 136.61 (q, J 31.5 Hz), 151.55, 170.63, 173.40

  • IR (thin film): 3351, 2922, 1717, 1674, 1581, 1436, 852 cm-1

  • FTMS+ESI calculated for C10H9F3NO4 [M+H]+: 264.0484

This detailed characterization facilitates structure confirmation and enables researchers to verify synthetic products.

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